molecular formula C19H21N5OS B2570724 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 578733-07-0

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2570724
CAS No.: 578733-07-0
M. Wt: 367.47
InChI Key: VHKAFXPUOVWRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a thioacetamide bridge and aromatic substituents. Its structure includes:

  • 4-amino-5-(m-tolyl): An amino group at position 4 and a meta-tolyl (3-methylphenyl) group at position 5 on the triazole ring.
  • Thioether linkage: A sulfur atom connects the triazole core to the acetamide moiety.
  • N-(3,5-dimethylphenyl)acetamide: A para-substituted aryl group with methyl groups at positions 3 and 3.

Pharmacologically, it has demonstrated anti-inflammatory activity exceeding that of diclofenac sodium (1.28-fold higher efficacy in formalin-induced edema models) . Its low toxicity (LD₅₀ = 1000 mg/kg, Class 4) makes it a promising candidate for therapeutic development .

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-5-4-6-15(8-12)18-22-23-19(24(18)20)26-11-17(25)21-16-9-13(2)7-14(3)10-16/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKAFXPUOVWRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a thio-substituted derivative of 1,2,4-triazole. Its unique structure incorporates a triazole ring and an acetamide moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C18H19N5O2SC_{18}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 369.44 g/mol. The presence of both m-tolyl and 3,5-dimethylphenyl groups enhances its lipophilicity and interaction with biological targets.

Biological Activities

Research indicates that compounds containing triazole rings exhibit a variety of biological activities including:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. The specific substitution pattern in this compound may enhance its efficacy against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. For instance, similar triazole compounds have shown promising results against prostate (PC-3) and colon (HCT-116) cancer cell lines with IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesIC50 Values (µM)
AntimicrobialVarious bacterial strainsNot specified
AnticancerPC-3 prostate cancer cell line0.67 - 0.87
HCT-116 colon cancer cell line0.80
ACHN renal cancer cell line0.87

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes. This can disrupt critical metabolic pathways in microorganisms or cancer cells .
  • Signal Pathway Modulation : The compound may influence various signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

Several studies have evaluated the biological activity of similar triazole derivatives:

  • Anticancer Activity : A study demonstrated that a related triazole compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.24 to 6.82 µM . This suggests that structural modifications can enhance anticancer efficacy.
  • Antifungal Properties : Another investigation into thio-substituted triazoles revealed potent antifungal activity against Candida species and other pathogenic fungi. The presence of sulfur in the structure is hypothesized to contribute to this activity.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that this specific compound exhibits significant antibacterial and antifungal activities.

Antibacterial Activity : Studies have shown that the compound can inhibit the growth of various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of essential enzymes required for bacterial cell wall synthesis .

Antifungal Activity : The presence of the triazole moiety enhances its antifungal potential by targeting fungal cytochrome P450 enzymes. This selectivity contributes to lower toxicity compared to traditional antifungal agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research conducted on human cancer cell lines has demonstrated that it can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The compound appears to interfere with cellular signaling pathways involved in cell proliferation and survival, leading to increased apoptosis rates in cancer cells .
  • Case Study : In vitro studies using colon cancer cell lines (HCT 116) revealed that the compound exhibited significant cytotoxicity with an IC50 value indicating potent activity against cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this triazole derivative has shown promise as an anti-inflammatory agent. It has been tested in animal models for its ability to reduce inflammation markers.

  • Research Findings : Compounds similar to this triazole have demonstrated significant reductions in inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Agricultural Applications

The compound's biological activity extends beyond human health into agricultural applications:

  • Fungicidal Properties : Due to its antifungal activity, it has potential as a fungicide in agriculture, providing an alternative to conventional chemical fungicides that may have adverse environmental effects.
  • Case Study : Field trials have indicated that formulations containing this triazole derivative can effectively control fungal diseases in crops while minimizing impact on beneficial microorganisms in the soil .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole thioacetamides. Below is a comparative analysis with structurally and functionally related analogs:

Key Observations :

Substituent Effects: Amino vs. Aryl Group on Acetamide: The 3,5-dimethylphenyl group in the target compound improves lipophilicity and metabolic stability relative to unsubstituted acetamides (e.g., 6a) or ethylphenyl derivatives (e.g., VUAA1) .

Pharmacological Activity: Anti-inflammatory Efficacy: The target compound outperforms diclofenac sodium (1.28-fold) and chloro-substituted analogs (e.g., AS112/AS113, LD₅₀ = 500 mg/kg) in preclinical models . Toxicity Profile: With an LD₅₀ of 1000 mg/kg (Class 4), it is less toxic than analogs like 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide (LD₅₀ = 500 mg/kg) .

Synthetic Feasibility :

  • Allyl-substituted triazoles (e.g., 6a, 7b) require 5-hour synthesis with moderate yields (50–83%), while the target compound’s synthesis protocol remains unspecified in available literature .

Furan/Thiophene Derivatives: Compounds like 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide exhibit divergent biological profiles due to heterocyclic substitutions .

Research Findings and Implications

  • Mechanistic Insights : The target compound’s anti-inflammatory activity correlates with cyclooxygenase-2 (COX-2) inhibition , as confirmed via in silico docking studies .
  • Metabolic Stability: While pharmacokinetic data for the target compound are lacking, related derivatives (e.g., potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio)acetate) show rapid absorption (Tₘₐₓ = 5 min) but short half-lives (t₁/₂ = 0.32 h), suggesting a need for structural optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide?

  • Methodology : The synthesis typically involves a multi-step process:

Preparation of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thione via cyclization of thiosemicarbazide derivatives under reflux conditions.

Reaction with chloroacetamide derivatives in ethanol/KOH solution under reflux (1–2 hours), followed by precipitation and recrystallization .

Structural confirmation via 1^1H NMR, IR spectroscopy, and elemental analysis.

  • Key Data : Yield optimization (70–85%) is achieved by controlling reaction time and stoichiometric ratios of intermediates .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical Methods :

  • Spectroscopy : 1^1H NMR (DMSO-d6, δ 7.2–8.1 ppm for aromatic protons), IR (C=S stretch at ~1200 cm1^{-1}, N-H bend at ~1600 cm1^{-1}) .
  • Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%) .
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values .

Q. What preliminary biological screening models are used to evaluate its anti-exudative activity?

  • Experimental Design :

  • In Vivo Models : Carrageenan-induced paw edema in rodents (dose: 10 mg/kg vs. reference drugs like diclofenac sodium).
  • Metrics : Reduction in edema volume (30–45% inhibition compared to controls) and histopathological analysis of inflammation markers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce by-products?

  • Methodological Insights :

  • Solvent Selection : Ethanol/water mixtures improve solubility of intermediates and reduce side reactions (e.g., oxidation) .
  • Catalysis : Addition of catalytic KOH (0.1–0.2 eq) accelerates thiolate formation, increasing reaction efficiency .
  • Temperature Control : Maintaining reflux at 80–85°C minimizes thermal degradation of the triazole core .
    • Data Contradictions : Higher KOH concentrations (>0.3 eq) may hydrolyze acetamide groups, necessitating pH monitoring .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Structure-Activity Relationship (SAR) Analysis :

  • Substituent Effects :
Substituent (R)Anti-Exudative Activity (% Inhibition)LogP
m-Tolyl42 ± 3%2.8
4-Chlorophenyl38 ± 4%3.1
Furan-2-yl35 ± 2%2.5
  • Key Trend : Electron-donating groups (e.g., methyl in m-tolyl) enhance activity by improving membrane permeability .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Contradiction Analysis Framework :

Dose-Response Validation : Ensure consistent dosing (e.g., 10 mg/kg vs. 15 mg/kg) and administration routes (oral vs. intraperitoneal) .

Model Specificity : Compare results across inflammation models (e.g., carrageenan vs. CFA-induced arthritis), which may exhibit differing sensitivity to triazole derivatives .

Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to validate significance thresholds (p < 0.05) .

Q. What formulation strategies improve the compound’s stability and bioavailability?

  • Pharmaceutical Development :

  • Excipient Screening : Use lactose (20–30% w/w) and microcrystalline cellulose (10–15% w/w) for tablet formulations to enhance compressibility and disintegration (<15 minutes) .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.